molecular formula C15H18N2O4 B1392542 3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid CAS No. 1242878-03-0

3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid

Cat. No.: B1392542
CAS No.: 1242878-03-0
M. Wt: 290.31 g/mol
InChI Key: FFHNDDOFNJPAPB-UHFFFAOYSA-N
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Description

3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid is an organic compound that belongs to the class of piperazine derivatives. This compound features a piperazine ring substituted with a 4-methylbenzyl group and a propanoic acid moiety. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Scientific Research Applications

3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its piperazine core which is common in many pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 4-Methylbenzyl Group: The piperazine ring is then reacted with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 4-methylbenzyl group.

    Introduction of Propanoic Acid Moiety: The final step involves the reaction of the substituted piperazine with a suitable propanoic acid derivative, such as 3-bromopropanoic acid, under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, known for its use in various pharmaceuticals.

    4-Methylpiperazine: A derivative with similar structural features.

    Benzylpiperazine: Another related compound with a benzyl group attached to the piperazine ring.

Uniqueness

3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the 4-methylbenzyl group and the propanoic acid moiety distinguishes it from other piperazine derivatives, potentially offering unique interactions with biological targets and distinct pharmacokinetic properties.

Properties

IUPAC Name

3-[4-[(4-methylphenyl)methyl]-2,3-dioxopiperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-11-2-4-12(5-3-11)10-17-9-8-16(7-6-13(18)19)14(20)15(17)21/h2-5H,6-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHNDDOFNJPAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(C(=O)C2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid
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3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid
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3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid
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3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid
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3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid
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3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid

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